molecular formula C30H36N2O6 B2750079 (1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid CAS No. 2137426-56-1

(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid

Cat. No. B2750079
CAS RN: 2137426-56-1
M. Wt: 520.626
InChI Key: WRXGRHXVKFXZBB-AJJGJCMLSA-N
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Description

(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C30H36N2O6 and its molecular weight is 520.626. The purity is usually 95%.
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Scientific Research Applications

Synthesis Innovations

One of the pivotal applications of the complex chemical compound, which includes elements such as cyclobutane, piperidine, and fluorenyl groups, is in the innovative synthesis of unique molecular structures. For instance, research has shown the efficiency in synthesizing methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from related cyclobutane carboxylic acids. These β-amino acid derivatives, as part of stereodivergent syntheses, have led to the creation of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking a significant contribution to peptide chemistry and molecular design (Izquierdo et al., 2002).

Activation of SK Channels

Another remarkable application is the selective activation of human small-conductance Ca2+-activated K+ (SK) channels by derivatives structurally related to the mentioned compound. This specificity towards SK1 channels over others introduces potential pathways for the development of neurological and cardiovascular therapeutics, emphasizing the role of structural precision in targeting and modulating ion channels (Hougaard et al., 2009).

Asymmetric Synthesis

The compound's framework has been employed in asymmetric syntheses, notably in generating trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. This process showcases the compound's versatility in creating enantiomerically pure derivatives, which are valuable in medicinal chemistry and drug development (Xue et al., 2002).

PET Tracers for Tumor Delineation

In the field of imaging, the compound has been foundational in synthesizing PET tracers like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), enhancing tumor delineation. This underscores its importance in diagnostic imaging, providing clear insights into tumor physiology and aiding in the precise targeting of cancerous tissues (Shoup & Goodman, 1999).

Peptide Protection and Synthesis

Furthermore, the compound's derivatives have been instrumental in peptide synthesis, offering innovative solutions for protecting the sulfhydryl function. This application is crucial in peptide chemistry, where protecting groups play a significant role in the successful synthesis of complex peptides (Bodanszky & Bednarek, 2009).

properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O6/c1-30(2,3)38-28(35)31-14-8-9-20(17-31)32(21-15-19(16-21)27(33)34)29(36)37-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,19-21,26H,8-9,14-18H2,1-3H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXGRHXVKFXZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137426-56-1
Record name (1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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